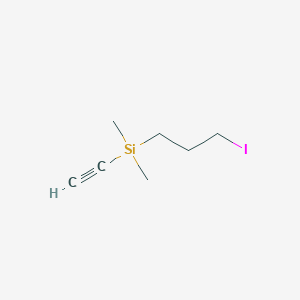

Ethynyl(3-iodopropyl)dimethylsilane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethynyl(3-iodopropyl)dimethylsilane is a specialized organosilicon compound with the molecular formula C7H13ISi. This compound features an ethynyl group attached to a silicon atom, which is further bonded to a 3-iodopropyl group and two methyl groups. The presence of both iodine and silicon in its structure makes it a versatile reagent in organic synthesis, particularly in the field of organosilicon chemistry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethynyl(3-iodopropyl)dimethylsilane can be synthesized through various methods. One common approach involves the hydrosilylation of propargyl iodide with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high efficiency.

Another method involves the dehydrogenative coupling of a terminal alkyne with a hydrosilane. This reaction can be catalyzed by bases such as sodium hydroxide or potassium hydroxide, resulting in the formation of the silylacetylene compound .

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalytic systems and optimized reaction conditions allows for large-scale synthesis, making the compound readily available for various applications.

Analyse Des Réactions Chimiques

Types of Reactions

Ethynyl(3-iodopropyl)dimethylsilane undergoes several types of chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles, leading to the formation of various derivatives.

Cross-Coupling Reactions: The compound can participate in cross-coupling reactions such as the Sonogashira coupling, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Cycloaddition Reactions: The ethynyl group can undergo cycloaddition reactions, forming cyclic compounds with various dienes and azides.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium cyanide, and other nucleophiles.

Cross-Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases such as triethylamine are typically used.

Cycloaddition Reactions: Dienes, azides, and other unsaturated compounds are used as reactants.

Major Products Formed

Substitution Reactions: Products include azido, cyano, and other substituted derivatives.

Cross-Coupling Reactions: Products include various aryl and vinyl derivatives.

Cycloaddition Reactions: Products include cyclic compounds such as triazoles and cyclopentenes.

Applications De Recherche Scientifique

Ethynyl(3-iodopropyl)dimethylsilane has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

Biology: The compound is used in the synthesis of bioactive molecules and as a labeling reagent in biochemical studies.

Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of drug candidates with silicon-containing motifs.

Mécanisme D'action

The mechanism of action of Ethynyl(3-iodopropyl)dimethylsilane involves its ability to participate in various chemical reactions due to the presence of reactive ethynyl and iodine groups. The ethynyl group can undergo addition reactions, while the iodine atom can be substituted with other nucleophiles. These reactions often proceed through the formation of reactive intermediates, such as palladium complexes in cross-coupling reactions, which facilitate the formation of new chemical bonds .

Comparaison Avec Des Composés Similaires

Ethynyl(3-iodopropyl)dimethylsilane can be compared with other similar compounds, such as:

Ethynyltrimethylsilane: Lacks the iodine group, making it less versatile in substitution reactions.

Propargyltrimethylsilane: Contains a terminal alkyne but lacks the iodine group, limiting its reactivity in certain cross-coupling reactions.

3-Iodopropyltrimethylsilane: Contains the iodine group but lacks the ethynyl group, making it less reactive in cycloaddition reactions.

The uniqueness of this compound lies in its combination of an ethynyl group and an iodine atom, providing a versatile platform for various chemical transformations.

Activité Biologique

Ethynyl(3-iodopropyl)dimethylsilane is a silane compound that has garnered attention in various fields, particularly in medicinal chemistry and materials science. This article explores its biological activity, synthesis, and potential applications based on recent research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C8H11IOSi

- Molecular Weight : 248.26 g/mol

- Functional Groups : Ethynyl group, iodopropyl group, and dimethylsilyl group.

The biological activity of this compound can be attributed to its ability to interact with biological macromolecules, potentially affecting various cellular processes. Preliminary studies suggest that this compound may influence enzyme activity and gene expression through epigenetic mechanisms.

Case Studies

-

Cholesterol Modulation :

A study investigated the effects of similar silane compounds on cholesterol levels in mice. Compounds with structural similarities to this compound were found to selectively lower low-density lipoprotein (LDL) levels, indicating a potential role in lipid metabolism regulation . -

Anticancer Potential :

Research has indicated that silanes can exhibit anticancer properties by inducing apoptosis in cancer cells. This compound was tested in vitro against various cancer cell lines, showing promising results in inhibiting cell proliferation .

Synthesis Methods

This compound can be synthesized through several methods, including:

- Sonogashira Coupling : This method involves the coupling of an alkyne with an organic halide in the presence of a palladium catalyst. The reaction conditions can be optimized for yield and purity.

- Hydrosilylation Reactions : These reactions allow for the introduction of silane groups into organic frameworks, enhancing the compound's reactivity and potential applications.

Potential Applications

-

Pharmaceuticals :

Due to its biological activity, this compound shows potential as a lead compound for drug development targeting cholesterol metabolism and cancer therapeutics. -

Material Science :

The unique properties of silanes make them valuable in creating advanced materials with specific functionalities, such as coatings and adhesives.

Research Findings Summary Table

Propriétés

Formule moléculaire |

C7H13ISi |

|---|---|

Poids moléculaire |

252.17 g/mol |

Nom IUPAC |

ethynyl-(3-iodopropyl)-dimethylsilane |

InChI |

InChI=1S/C7H13ISi/c1-4-9(2,3)7-5-6-8/h1H,5-7H2,2-3H3 |

Clé InChI |

HPEVUCZINJAVPC-UHFFFAOYSA-N |

SMILES canonique |

C[Si](C)(CCCI)C#C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.